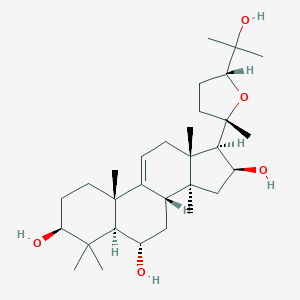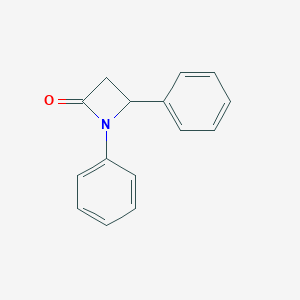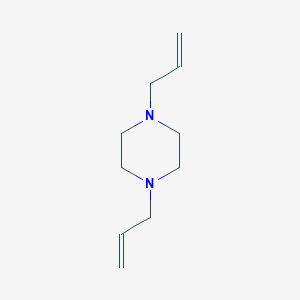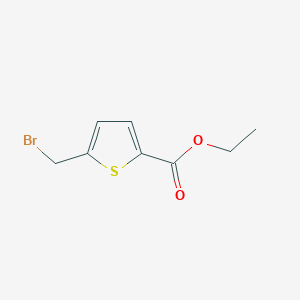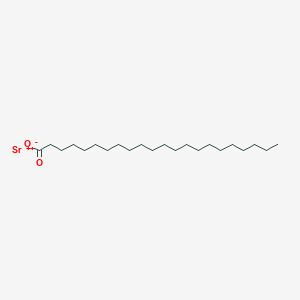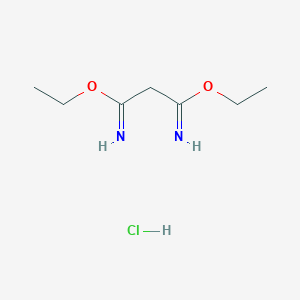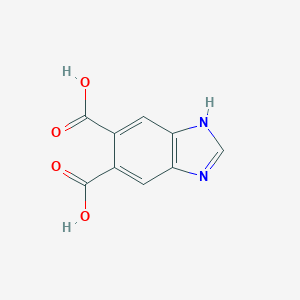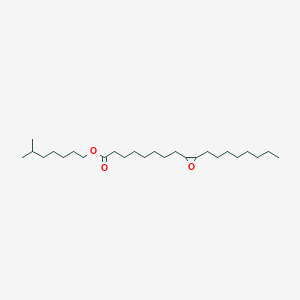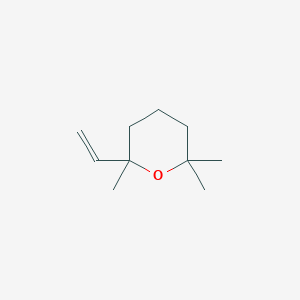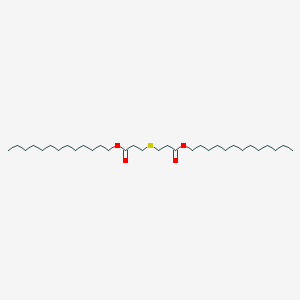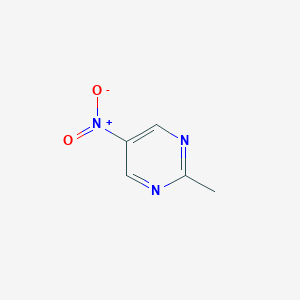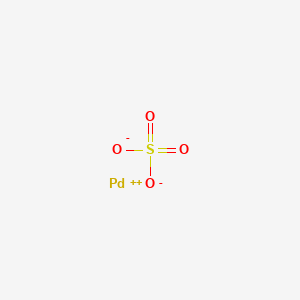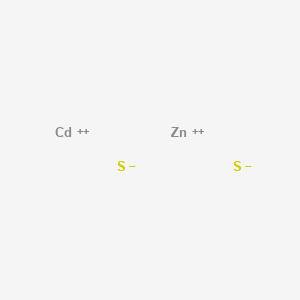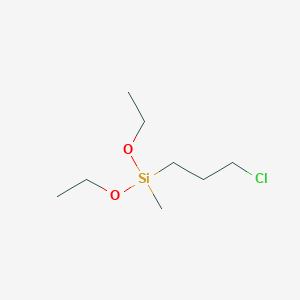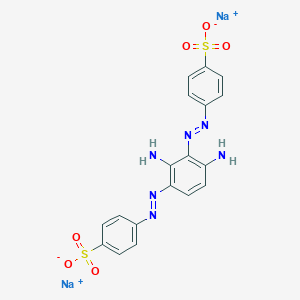
Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate), also known as Direct Yellow 12 (DY12), is a water-soluble azo dye that has been widely used in various industries, such as textile, paper, leather, and food. DY12 is a synthetic compound that consists of two azo groups and two sulfonic acid groups. In recent years, DY12 has attracted a lot of attention due to its potential applications in scientific research.
Mécanisme D'action
DY12 has been shown to have a strong affinity for proteins and nucleic acids, which makes it a useful tool for studying the interactions between biomolecules. DY12 can also act as a photosensitizer, generating reactive oxygen species upon exposure to light. This property has been exploited for its potential applications in photodynamic therapy.
Effets Biochimiques Et Physiologiques
DY12 has been shown to have cytotoxic and genotoxic effects on various cell lines. It can induce oxidative stress and DNA damage, leading to cell death. DY12 has also been shown to affect the activity of enzymes involved in cellular metabolism and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
DY12 is a relatively stable compound that can be easily synthesized and purified. It has a well-defined structure and properties that make it a useful tool for studying biomolecular interactions. However, DY12 can also be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
1. Development of DY12-based biosensors for detecting biomolecules.
2. Exploration of DY12 as a photosensitizer for cancer therapy.
3. Investigation of the toxicological effects of DY12 on various organisms.
4. Synthesis of DY12 derivatives with improved properties for specific applications.
5. Use of DY12 as a model compound for studying the fate and transport of azo dyes in the environment.
In conclusion, Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate), or Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate) Yellow 12, is a synthetic azo dye that has potential applications in scientific research. Its well-defined structure and properties make it a useful tool for studying biomolecular interactions, while its cytotoxic and genotoxic effects on cells make it a potential candidate for cancer therapy. Further research is needed to explore the full potential of DY12 in various fields.
Méthodes De Synthèse
DY12 can be synthesized through diazotization and coupling reactions. In the diazotization reaction, 2,4-diaminophenyl is first treated with nitrous acid to form a diazonium salt. The diazonium salt is then coupled with 4-aminobenzenesulfonic acid to form the final product, DY12. The synthesis process is relatively simple and can be carried out in large quantities.
Applications De Recherche Scientifique
DY12 has been widely used as a model compound in scientific research due to its structural similarity to other azo dyes and its well-known properties. DY12 has been extensively studied for its potential applications in various fields, such as environmental remediation, biosensing, and drug delivery.
Propriétés
Numéro CAS |
14515-08-3 |
|---|---|
Nom du produit |
Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate) |
Formule moléculaire |
C18H14N6Na2O6S2 |
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
disodium;4-[[2,4-diamino-3-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H16N6O6S2.2Na/c19-15-9-10-16(23-21-11-1-5-13(6-2-11)31(25,26)27)17(20)18(15)24-22-12-3-7-14(8-4-12)32(28,29)30;;/h1-10H,19-20H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clé InChI |
QUZGSNHKMPHMEI-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
14515-08-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



